An In-depth Technical Guide to 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone (CAS: 747414-17-1)
An In-depth Technical Guide to 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone (CAS: 747414-17-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone, a resorcinol derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its synthesis, physicochemical properties, and its established roles as a key pharmacophore in the development of antifungal agents and Heat shock protein 90 (Hsp90) inhibitors.
Core Compound Identity and Physicochemical Properties
1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone is a substituted acetophenone with the chemical formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . The structural characteristics of this compound, particularly the 2,4-dihydroxy substitution pattern on the phenyl ring, are crucial for its biological activities.
| Property | Value | Source |
| CAS Number | 747414-17-1 | N/A |
| Molecular Formula | C₁₁H₁₄O₃ | |
| Molecular Weight | 194.23 g/mol | |
| IUPAC Name | 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone | N/A |
| Synonyms | 2',4'-Dihydroxy-5'-isopropylacetophenone | N/A |
Synthesis and Characterization
The synthesis of 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone is most effectively achieved via a Friedel-Crafts acylation of 4-isopropylresorcinol. This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich resorcinol ring.
Proposed Synthesis Workflow
The following protocol is a well-established method for the acylation of phenolic compounds and is highly applicable for the synthesis of the title compound.
Caption: Proposed synthesis workflow for 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone.
Detailed Experimental Protocol: Friedel-Crafts Acylation
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-isopropylresorcinol (1 equivalent) in a minimal amount of a suitable inert solvent such as nitrobenzene or carbon disulfide.
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Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).
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Acylation: Add acetic anhydride (1.1 equivalents) dropwise to the stirred suspension. The reaction is typically exothermic.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Spectroscopic Characterization (Predicted)
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¹H NMR (in DMSO-d₆):
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A sharp singlet for the acetyl protons (-COCH₃) around δ 2.5 ppm.
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A septet for the isopropyl methine proton (-CH(CH₃)₂) and a doublet for the six methyl protons.
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Two singlets for the aromatic protons.
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Two broad singlets for the phenolic hydroxyl protons (-OH), which are exchangeable with D₂O.
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¹³C NMR (in DMSO-d₆):
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A carbonyl carbon (-C=O) signal around δ 200 ppm.
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Signals for the aromatic carbons, with those bearing hydroxyl groups shifted downfield.
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Signals for the acetyl methyl carbon and the isopropyl carbons.
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Infrared (IR) Spectroscopy (KBr pellet):
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A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl groups.
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A strong absorption peak around 1650 cm⁻¹ due to the C=O stretching of the ketone.
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C-O stretching and aromatic C=C stretching bands in the fingerprint region.
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Mass Spectrometry (Electron Ionization - EI):
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A molecular ion peak (M⁺) corresponding to its molecular weight (194.23 g/mol ).
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Characteristic fragmentation patterns including the loss of a methyl group ([M-15]⁺) and an acetyl group ([M-43]⁺).
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Biological Significance and Applications
The 2,4-dihydroxy-5-isopropylphenyl moiety is a privileged scaffold in medicinal chemistry, imparting potent biological activities.
Antifungal Activity
Derivatives of 2,4-dihydroxyacetophenone have demonstrated significant antifungal properties. A study on 2,4-dihydroxy-5-methylphenyl ethanone derivatives revealed that an isopropyl ketone analog exhibited broad-spectrum inhibitory activity against several phytopathogenic fungi, with IC₅₀ values ranging from 17.28 to 32.32 µg/mL.[7] This suggests that 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone is a promising candidate for the development of novel antifungal agents.
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
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Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
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Drug Dilution: Prepare serial twofold dilutions of 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
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Inoculation: Inoculate each well with the fungal suspension. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
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Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
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Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Hsp90 Inhibition: A Key Fragment in Cancer Drug Discovery
1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone is a crucial building block for the potent Heat shock protein 90 (Hsp90) inhibitor, AT13387.[8][9] The resorcinol moiety of this fragment is essential for binding to the N-terminal ATP-binding pocket of Hsp90, leading to the inhibition of its chaperone function and subsequent degradation of oncogenic client proteins.[10]
Caption: Mechanism of Hsp90 inhibition by the resorcinol-containing compound.
This fluorescence polarization (FP)-based assay measures the ability of a compound to displace a fluorescently labeled ligand from the Hsp90 ATP binding site.
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Reagents:
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Recombinant human Hsp90 protein.
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A fluorescently labeled Hsp90 ligand (e.g., a BODIPY-labeled geldanamycin analog).
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Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT).
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-
Assay Procedure:
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In a black 96-well or 384-well plate, add the assay buffer.
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Add serial dilutions of 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone.
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Add a fixed concentration of the fluorescently labeled Hsp90 ligand.
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Initiate the binding reaction by adding a fixed concentration of Hsp90 protein.
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Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
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-
Data Acquisition: Measure the fluorescence polarization using a suitable plate reader.
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Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cytotoxicity and Safety Evaluation
Assessing the cytotoxic potential of any new chemical entity is a critical step in drug development.
Experimental Protocol: MTT Cytotoxicity Assay
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells.
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Cell Culture: Seed a suitable human cell line (e.g., a normal fibroblast line like MRC-5 or a cancer cell line like HeLa) in a 96-well plate and allow the cells to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
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MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion and Future Perspectives
1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone is a versatile chemical entity with significant potential in the development of new therapeutics. Its established role as a key fragment in potent Hsp90 inhibitors and its likely antifungal properties make it a valuable subject for further investigation. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activities of this compound and its derivatives. Future research should focus on elucidating its precise mechanisms of action, optimizing its structure to enhance potency and selectivity, and conducting comprehensive preclinical studies to assess its therapeutic potential.
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